![molecular formula C21H19NO2 B257204 2-(4-methoxyphenyl)-N,N-diphenylacetamide](/img/structure/B257204.png)
2-(4-methoxyphenyl)-N,N-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N,N-diphenylacetamide, also known as methoxydiphenylacetamide (MDPA), is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MDPA is a member of the diphenylacetamide family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MDPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and neuromodulators in the central nervous system. MDPA has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
MDPA has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anticonvulsant effects. MDPA has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent. Additionally, MDPA has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MDPA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse pharmacological properties. However, MDPA has several limitations, including its limited solubility in water and its potential for off-target effects. Additionally, more research is needed to fully understand the long-term effects of MDPA on the body.
Zukünftige Richtungen
There are several future directions for research on MDPA, including its use as a potential therapeutic agent for mood disorders, pain management, and cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of MDPA and its potential side effects. Furthermore, the development of new synthetic routes for MDPA and its derivatives could lead to the discovery of novel pharmacological agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, MDPA is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MDPA possesses diverse pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antitumor activity. While more research is needed to fully understand the long-term effects of MDPA on the body, its ease of synthesis and low toxicity make it a promising candidate for further investigation as a potential therapeutic agent.
Synthesemethoden
MDPA can be synthesized through a multistep process that involves the condensation of 4-methoxybenzaldehyde with N,N-diphenylacetamide in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions involving acidification, reduction, and crystallization to obtain pure MDPA. The synthesis of MDPA is relatively simple and can be achieved using readily available reagents.
Wissenschaftliche Forschungsanwendungen
MDPA has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anticonvulsant. MDPA has also been investigated for its anxiolytic and antidepressant properties, making it a promising candidate for the treatment of mood disorders. Additionally, MDPA has been shown to possess antitumor activity, making it a potential chemotherapeutic agent.
Eigenschaften
Produktname |
2-(4-methoxyphenyl)-N,N-diphenylacetamide |
---|---|
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H19NO2/c1-24-20-14-12-17(13-15-20)16-21(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
InChI-Schlüssel |
XAUWKDRZVFQFNP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.